BE“GH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Enbucrilate in
Gastrointestinal Surgery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Enbucrilate

Cat. No.: B3422321

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of enbucrilate (n-butyl
cyanoacrylate) as a tissue adhesive in various gastrointestinal (Gl) surgical procedures. The
following sections detail its application in anastomotic reinforcement, hemostasis, and fistula
repair, supported by quantitative data from preclinical and clinical studies, detailed
experimental protocols, and workflow diagrams.

Application in Gastrointestinal Anastomosis

Enbucrilate has been investigated as a sealant to reinforce conventional suture or staple lines
in Gl anastomoses, aiming to reduce the incidence of anastomotic leakage, a major cause of
postoperative morbidity and mortality.[1]

Quantitative Data

The efficacy of enbucrilate in reinforcing Gl anastomoses has been evaluated by measuring
parameters such as bursting pressure and the time required for the procedure.
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Experimental Protocols

This protocol is adapted from a study investigating the effect of n-butyl-2-cyanoacrylate in
preventing leakage in an ischemic colorectal anastomosis model.[2]

Objective: To assess the anastomotic bursting pressure after reinforcement with enbucrilate.

Materials:

N-butyl-2-cyanoacrylate adhesive (e.g., Histoacryl®)

Surgical instruments for laparotomy and bowel resection

Suture material (e.g., 3-0 absorbable suture)

Pressure manometer connected to an infusion pump

Methylene blue dye solution
Procedure:

» Animal Model: Domestic pigs are used as the surgical model. All procedures should be
performed under general anesthesia and sterile conditions, following institutional animal care
and use guidelines.

e Surgical Procedure:

o Perform a midline laparotomy to expose the colon.
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o Induce ischemia by ligating the marginal artery supplying a segment of the colon.
o Transect the ischemic colon segment.

o Create an end-to-end anastomosis using a single layer of interrupted absorbable sutures.
For a high-risk model, sutures can be placed with larger gaps ("insufficient suture").

» Application of Enbucrilate:
o Thoroughly dry the serosal surface of the completed anastomosis.

o Apply a thin, circumferential layer of n-butyl-2-cyanoacrylate over the anastomotic line.
Allow for polymerization (typically within 30-60 seconds).

o Postoperative Care and Follow-up:

o Close the abdominal incision in layers.

o Provide postoperative analgesia and monitor the animal for a set period (e.g., 7 days).
e Anastomotic Bursting Pressure Measurement:

o After the follow-up period, euthanize the animal and harvest the colonic segment
containing the anastomosis.

o Cannulate one end of the segment and connect it to a pressure manometer and infusion
pump.

o Submerge the segment in a saline bath.
o Infuse methylene blue dye solution at a constant rate (e.g., 10 mL/min).

o Record the intraluminal pressure at which the first sign of leakage (dye extravasation) from
the anastomotic line is observed. This pressure is the anastomotic bursting pressure.

Experimental Workflow
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Workflow for Anastomotic Reinforcement Experiment.
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Application in Gastrointestinal Hemostasis

Enbucrilate is effectively used for endoscopic hemostasis of bleeding from gastric varices and
other non-variceal upper Gl bleeding sources, particularly when conventional methods fail.

Quantitative Data

The success of enbucrilate in achieving hemostasis is often measured by the rates of initial
hemostasis, re-bleeding, and associated complications.

Patient
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Experimental Protocols
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This protocol describes a common technique for the endoscopic management of bleeding
gastric varices.

Objective: To achieve hemostasis of bleeding gastric varices using endoscopic injection of
enbucrilate.

Materials:

Therapeutic gastroscope with a large working channel

« Injection needle catheter (23-25 gauge)

e N-butyl-2-cyanoacrylate adhesive

 Lipiodol (ethiodized oil) for dilution and radiographic monitoring

e Syringes for enbucrilate and lipiodol

e Fluoroscopy equipment (optional, but recommended for guidance)[6]

Procedure:

» Patient Preparation: The patient should be hemodynamically stabilized prior to the
procedure. The procedure is typically performed under conscious sedation or general
anesthesia.

» Endoscopic Procedure:

o Introduce the gastroscope and identify the bleeding gastric varix.

o Prepare the enbucrilate mixture. A common ratio is 1:1 of enbucrilate to Lipiodol. This
dilution delays polymerization, allowing for safer injection.

e "Sandwich" Injection Technique:[7]

o Prime the injection catheter with Lipiodol to prevent premature polymerization of the glue
within the catheter.
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o Aspirate the prepared enbucrilate/Lipiodol mixture into the syringe.

o Advance the needle catheter through the working channel of the endoscope and puncture
the varix.

o Inject the enbucrilate mixture into the varix under direct endoscopic and/or fluoroscopic
guidance. The goal is to fill the varix without systemic embolization.

o Immediately following the glue injection, flush the catheter with Lipiodol to push the
remaining glue out and prevent clogging of the catheter.

Withdraw the needle and observe for hemostasis.

o

o Post-procedural Care: Monitor the patient for signs of re-bleeding, abdominal pain, fever, or
other complications.

Experimental Workflow
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Workflow for Endoscopic Hemostasis Procedure.
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Application in Gastrointestinal Fistula Repair

Enbucrilate can be used to seal gastrointestinal fistulas, which are abnormal communications
between the Gl tract and other organs or the skin. The application can be performed
endoscopically or percutaneously under radiological guidance.

Quantitative Data

The success of fistula closure with enbucrilate is determined by the rate of complete fistula
closure and the need for re-intervention.

Patient -
Parameter Value . Key Findings Reference
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Experimental Protocols

This protocol outlines a minimally invasive approach for sealing a Gl fistula under radiological
guidance.

Objective: To achieve closure of a gastrointestinal fistula via percutaneous injection of
enbucrilate.

Materials:

e N-butyl-2-cyanoacrylate adhesive
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Lipiodol

Catheters and guidewires for percutaneous access

Fluoroscopy and/or CT guidance equipment

Contrast media

Procedure:
e Fistulogram:
o Access the fistula tract percutaneously through its external opening.

o Perform a fistulogram by injecting contrast media to delineate the fistula's anatomy,
including its origin, course, and any associated abscess cavities.

o Abscess Drainage (if present):

o If an abscess is identified, it must be drained percutaneously before attempting fistula
closure.

e Catheter Placement:

o Under fluoroscopic or CT guidance, advance a catheter through the fistula tract towards
the internal opening in the bowel.

e Enbucrilate Injection:
o Prepare the enbucrilate/Lipiodol mixture.

o Slowly inject the glue mixture into the fistula tract as the catheter is withdrawn. The goal is
to fill the entire tract without leakage into the bowel lumen or surrounding structures.

e Post-procedural Management:
o Adrain may be left in place externally to monitor for any leakage.

o Follow-up imaging can be performed to confirm fistula closure.
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Decision-making workflow for fistula repair.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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